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molecular formula C16H18N4O B8459903 1h-Indole-2-carboxamide,n-[3-(2-methyl-1h-imidazol-1-yl)propyl]-

1h-Indole-2-carboxamide,n-[3-(2-methyl-1h-imidazol-1-yl)propyl]-

Cat. No. B8459903
M. Wt: 282.34 g/mol
InChI Key: XLYGAFNOYCQOMA-UHFFFAOYSA-N
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Patent
US04619941

Procedure details

A mixture of 3.23 g of indole-2-carboxylic acid and 3.24 g of 1,1'-carbonyldiimidazole in 60 ml of tetrahydrofuran was stirred at room temperature for 2 hours. Then 2.78 g of 2-methyl-1H-imidazolepropanamine was added and stirring was continued for 16 hours. The mixture was then heated at reflux for 2 hours, 15 ml of water was added and heating was continued for one hour longer. The mixture was concentrated and about 70 ml of dichloromethane was added plus 10 ml of 1N sodium hydroxide with swirling. The precipitate which formed was collected by filtration, washed with water and gave 4.8 g of the desired compound as white crystals, mp 235°-237° C.
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
2-methyl-1H-imidazolepropanamine
Quantity
2.78 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([OH:12])=O.[C:13]([N:20]1[CH:24]=[CH:23][N:22]=[CH:21]1)(N1C=CN=C1)=O.[CH3:25][C:26]1(CCCN)NC=C[NH:27]1.O.O1CCC[CH2:37]1>>[CH3:37][C:21]1[N:20]([CH2:13][CH2:25][CH2:26][NH:27][C:10]([C:2]2[NH:1][C:9]3[C:4]([CH:3]=2)=[CH:5][CH:6]=[CH:7][CH:8]=3)=[O:12])[CH:24]=[CH:23][N:22]=1

Inputs

Step One
Name
Quantity
3.23 g
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(=O)O
Name
Quantity
3.24 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
2-methyl-1H-imidazolepropanamine
Quantity
2.78 g
Type
reactant
Smiles
CC1(NC=CN1)CCCN
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
was continued for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
about 70 ml of dichloromethane was added plus 10 ml of 1N sodium hydroxide
CUSTOM
Type
CUSTOM
Details
The precipitate which formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1N(C=CN1)CCCNC(=O)C=1NC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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